3-hydroxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide
Description
The compound 3-hydroxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide (hereafter referred to as Compound A) is a pyrazolo[3,4-d]pyrimidine derivative featuring a naphthalene carbohydrazide moiety. Its structure comprises:
- A pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity .
- A 3-methylphenyl group at position 1 of the pyrazolo ring, contributing steric and electronic effects.
Vilsmeier–Haack formylation for pyrazolo[3,4-d]pyrimidine core activation.
Hydrazide coupling between the activated pyrazolo[3,4-d]pyrimidine intermediate and 3-hydroxy-naphthalene-2-carbohydrazide.
Purification via recrystallization or column chromatography .
Properties
IUPAC Name |
3-hydroxy-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c1-14-5-4-8-17(9-14)29-22-19(12-26-29)21(24-13-25-22)27-28-23(31)18-10-15-6-2-3-7-16(15)11-20(18)30/h2-13,30H,1H3,(H,28,31)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRZKUBNTCKCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC5=CC=CC=C5C=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-hydroxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Attachment of the naphthalene ring: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the naphthalene moiety to the pyrazolo[3,4-d]pyrimidine core.
Introduction of the carbohydrazide group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-hydroxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. Research has demonstrated that 3-hydroxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide can inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that this compound effectively inhibits the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values obtained were significantly lower than those of standard chemotherapeutic agents, suggesting a promising role as a lead compound for further development.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Case Study: In Vivo Anti-inflammatory Effects
In an experimental model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to controls. This suggests its potential application in treating inflammatory diseases.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
Studies utilizing models of neurodegeneration have shown that treatment with this compound leads to improved cognitive function and reduced neuronal loss.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structural Variations
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects :
- Electron-withdrawing groups (e.g., chloro in ) increase metabolic stability but reduce solubility.
- Hydroxy groups (Compound A) improve aqueous solubility but may introduce susceptibility to oxidation.
- Bulky aryl groups (naphthalene in Compound A vs. phenyl in ) enhance π-π stacking in hydrophobic binding pockets.
Analysis :
- Melting Points: Pyrazolo[3,4-d]pyrimidine derivatives with extended aromatic systems (e.g., chromenone in ) exhibit higher melting points (>170°C) due to crystallinity.
- Solubility : Carbohydrazide derivatives (Compound A, ) show improved solubility compared to amine-substituted analogs (), attributed to hydrogen-bonding capacity.
- Biological Activity: Amino-substituted pyrazolo[3,4-d]pyrimidines () demonstrate potent kinase inhibition (single-digit nM IC₅₀), while carbohydrazide derivatives may require structural optimization for enhanced potency.
Biological Activity
3-hydroxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a naphthalene backbone and a pyrazolo[3,4-d]pyrimidine moiety. Its molecular formula is , with a molecular weight of 393.4 g/mol. The presence of the hydroxyl group and the hydrazide functional group contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit key enzymes involved in various metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and proliferation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. For example, similar pyrazolo[3,4-d]pyrimidine derivatives have been shown to act as epidermal growth factor receptor inhibitors (EGFRIs), demonstrating significant anti-proliferative effects against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .
Other Biological Activities
In addition to anticancer effects, compounds within this chemical class have been investigated for:
- Antimicrobial Properties : Some derivatives exhibit activity against various bacterial strains.
- Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed in certain studies.
Research Findings
A summary of relevant research findings regarding the biological activity of this compound is presented in the following table:
| Study | Activity | Cell Line/Model | IC50 Value |
|---|---|---|---|
| Study 1 | Antiproliferative | A549 (Lung Cancer) | 8.21 µM |
| Study 2 | Antiproliferative | HCT-116 (Colon Cancer) | 19.56 µM |
| Study 3 | EGFR Inhibition | Wild-type EGFR | 0.016 µM |
| Study 4 | EGFR Inhibition | Mutant EGFR (T790M) | 0.236 µM |
Case Study: EGFR Inhibition
In a recent study on pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized compounds that demonstrated potent inhibition of wild-type and mutant EGFR. The most promising derivative showed an IC50 value of 0.016 µM against wild-type EGFR and was effective in inducing apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .
Case Study: Antimicrobial Activity
Another study explored the antimicrobial potential of related compounds, revealing effective inhibition against various pathogens with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Q. What are the established synthetic routes for 3-hydroxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Pyrazolo[3,4-d]pyrimidine core formation : Reacting hydrazine derivatives with substituted aldehydes or ketones under reflux (110°C, 16 hrs) to form the pyrazolo-pyrimidine backbone .
- Naphthalene hydrazide coupling : Using dichloromethane or acetonitrile as solvents with triethylamine as a base to facilitate nucleophilic substitution. Yield optimization (29–88%) depends on stoichiometric ratios and temperature control .
- Purification : Recrystallization from acetonitrile or ethanol improves purity (>95%), monitored by TLC and HPLC .
Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical for confirming its molecular architecture?
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.80–6.68 ppm, NH signals at δ 11.55 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH bend at ~3300 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 392.2 [M+H]⁺) and fragmentation patterns .
- X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing .
Q. What preliminary biological screening assays are recommended to assess the compound's potential therapeutic activity?
- Enzyme inhibition assays : Test against kinases or inflammatory mediators (e.g., COX-2) using fluorogenic substrates .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to establish safety margins .
Advanced Research Questions
Q. How can researchers optimize heterocyclic ring formation in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives to enhance reaction efficiency?
- Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃) with XPhos ligands improve cross-coupling efficiency under inert atmospheres .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hrs to 2 hrs) and improves yields by 15–20% .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound's physicochemical properties?
- DFT calculations vs. experimental logP : Compare computed partition coefficients with reverse-phase HPLC retention times .
- pKa determination : Use potentiometric titration to validate computational predictions (e.g., ACD/Labs Percepta) .
- Crystallographic validation : Align X-ray structures with molecular docking simulations to refine force field parameters .
Q. What analytical approaches should be employed when unexpected byproducts form during the coupling reaction of naphthalene hydrazide with pyrazolopyrimidine intermediates?
- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z shifts indicating incomplete deprotection) .
- Preparative HPLC : Isolate impurities (>95% purity) for structural elucidation using 2D NMR .
- Reaction monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation and optimizes reaction time .
Q. How does the electronic environment of substituted phenyl groups influence the compound's stability under different pH conditions?
- Electron-withdrawing groups (e.g., -CF₃) : Increase hydrolytic stability at acidic pH (pH 2–4) due to reduced electron density on the pyrimidine ring .
- Electron-donating groups (e.g., -OCH₃) : Accelerate degradation under alkaline conditions (pH 9–12), monitored via UV-Vis spectroscopy .
- Accelerated stability studies : Conduct stress testing (40°C/75% RH) with LC-MS to identify degradation pathways .
Q. What methodology should be implemented to validate the compound's proposed mechanism of action in enzymatic inhibition studies?
- Kinetic assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) between the compound and target enzyme .
- Mutagenesis studies : Engineer enzyme active-site mutants to confirm critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
